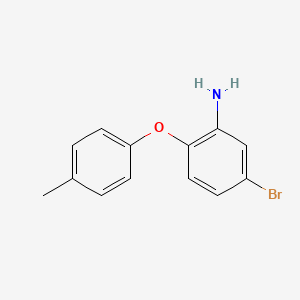

5-Bromo-2-(4-methylphenoxy)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-2-(4-methylphenoxy)aniline is an organic compound with the molecular formula C13H12BrNO . It is used for proteomics research .

Molecular Structure Analysis

The molecular weight of 5-Bromo-2-(4-methylphenoxy)aniline is 278.14 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis

The molecular formula of 5-Bromo-2-(4-methylphenoxy)aniline is C13H12BrNO and its molecular weight is 278.14 . Other physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Nucleophilic Substitution Reactions : "5-Bromo-2-(4-methylphenoxy)aniline" undergoes nucleophilic substitution reactions. For instance, reactions with acetate ion or nitrogen nucleophiles have been investigated, demonstrating how different conditions and reactants can lead to varied products (Sarma, Klein, & Otter, 1994).

Synthesis of Bromobenzene Derivatives : Research on the synthesis of bromobenzene derivatives, including 5-Bromo-2-(4-methylphenoxy)aniline, highlights its use in creating various compounds. This process involves selective bromination and diazotization, which are critical steps in organic synthesis (Weller & Hanzlik, 1988).

Conversion of Phenols to Anilines : The compound has been used in the conversion of phenols to anilines, showcasing a novel synthesis method. This involves reactions with bromo compounds and is considered a safe, convenient, and inexpensive method for large-scale preparation of anilines (Mizuno & Yamano, 2005).

Synthesis and Characterization of Schiff Bases : Research has been done on the synthesis and characterization of hexa(4-bromo-2-formyl-phenoxy)cyclotriphosphazene and derivatives, where 5-Bromo-2-(4-methylphenoxy)aniline plays a role. This study helps understand the structural and spectroscopic properties of these compounds (Öztürk et al., 2013).

Spectroscopic Investigation : The compound has been subject to FTIR and FTRaman spectroscopic investigation. This research provides insights into its molecular geometry and vibrational frequencies, contributing to a deeper understanding of its physical and chemical properties (Ramalingam et al., 2010).

Wirkmechanismus

Target of Action

It’s known that brominated anilines are often used in the synthesis of pharmaceuticals and dyes . They can also be used as intermediates in organic synthesis .

Mode of Action

For instance, they can undergo nucleophilic substitution reactions . In these reactions, the bromine atom (a good leaving group) is replaced by a nucleophile .

Result of Action

Brominated anilines can potentially undergo metabolic activation to form reactive species, which can bind to cellular macromolecules and cause cellular damage .

Action Environment

The action, efficacy, and stability of 5-Bromo-2-(4-methylphenoxy)aniline can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemicals. For instance, the Suzuki–Miyaura coupling reaction, which is often used to synthesize brominated anilines, is known to be influenced by the choice of boron reagent and the reaction conditions .

Eigenschaften

IUPAC Name |

5-bromo-2-(4-methylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-9-2-5-11(6-3-9)16-13-7-4-10(14)8-12(13)15/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPHEKLZVLCZMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(4-methylphenoxy)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1315449.png)

![[3-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1315451.png)